REACTION_CXSMILES
|
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.[C:11]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH2:16]Br)#[N:12]>>[CH2:9]([O:8][P:1]([CH2:16][C:15]1[CH:18]=[CH:19][CH:20]=[C:13]([C:11]#[N:12])[CH:14]=1)(=[O:2])[O:5][CH2:6][CH3:7])[CH3:10]
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
|
Smiles
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P(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
0.609 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(CBr)C=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the resulting volatiles were removed at room temperature in vacuo
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Name
|
|
Type
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product
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Smiles
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C(C)OP(OCC)(=O)CC1=CC(=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |